molecular formula C15H14N2O B11822560 3-(3,4-Dihydro-2H-pyrrol-5-yl)-2-phenoxypyridine

3-(3,4-Dihydro-2H-pyrrol-5-yl)-2-phenoxypyridine

Cat. No.: B11822560
M. Wt: 238.28 g/mol
InChI Key: FSDNGOZGMWUWEN-UHFFFAOYSA-N
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Description

3-(3,4-Dihydro-2H-pyrrol-5-yl)-2-phenoxypyridine represents a sophisticated heterocyclic compound featuring a unique molecular architecture that combines pyridine, pyrrolidine, and phenoxy pharmacophores within a single chemical entity. This structural complexity offers researchers a valuable scaffold for medicinal chemistry exploration, particularly in the development of novel therapeutic agents targeting neurological disorders and enzymatic pathways. The compound's hybrid structure, containing both electron-rich and electron-deficient regions, enables diverse interaction possibilities with biological targets, while the phenoxy substituent at the 2-position of the pyridine ring provides distinctive steric and electronic properties that influence binding affinity and metabolic stability. Researchers utilize this compound primarily as a key intermediate in synthetic organic chemistry and drug discovery programs, where its multifaceted heterocyclic system serves as a privileged building block for constructing more complex molecules with potential bioactivity. The dihydropyrrole component presents opportunities for structural modification and derivatization, allowing medicinal chemists to explore structure-activity relationships in lead optimization campaigns. Current investigational applications include its use as a template for developing modulators of central nervous system receptors, enzyme inhibitors, and chemical probes for studying signal transduction mechanisms. From a molecular perspective, the compound's mechanism of action is context-dependent, with preliminary studies suggesting potential interactions with various enzymatic systems and receptor targets based on its structural similarity to other bioactive heterocyclic compounds . Proper handling requires storage at controlled temperatures (2-8°C) in moisture-resistant containers due to the compound's sensitivity to environmental conditions, with particular attention to stability maintenance throughout its research lifecycle . This product is designated For Research Use Only and is strictly not intended for diagnostic, therapeutic, or human consumption purposes. Researchers should consult appropriate safety data sheets and implement standard protective measures when working with this compound, including the use of personal protective equipment and adequate ventilation systems.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H14N2O

Molecular Weight

238.28 g/mol

IUPAC Name

3-(3,4-dihydro-2H-pyrrol-5-yl)-2-phenoxypyridine

InChI

InChI=1S/C15H14N2O/c1-2-6-12(7-3-1)18-15-13(8-4-11-17-15)14-9-5-10-16-14/h1-4,6-8,11H,5,9-10H2

InChI Key

FSDNGOZGMWUWEN-UHFFFAOYSA-N

Canonical SMILES

C1CC(=NC1)C2=C(N=CC=C2)OC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dihydro-2H-pyrrol-5-yl)-2-phenoxypyridine typically involves the condensation of pyridine derivatives with pyrrole derivatives. One common method is the Paal-Knorr pyrrole synthesis, which involves the reaction of 2,5-dimethoxytetrahydrofuran with amines in the presence of a catalyst such as iron(III) chloride . The reaction conditions are generally mild, and the yields are good to excellent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Structural Analysis and Stability

Studies on pyrrole-2,5-dione derivatives highlight planar ring systems with typical bond lengths and angles. For example, in 2a (3,4-dimethyl-1H-pyrrole-2,5-dione), the N(1) atom exhibits near sp² hybridization, enabling coplanarity with adjacent groups. Steric hindrance from bulky substituents (e.g., 2-pyridyl groups) can lead to partial sp³ hybridization and torsional distortions in the ring .

Functional Group Transformations

In pyrrolo[3,2-b]pyrroles, functionalization includes:

  • Cyanation : Reaction with tetracyanoethylene (TCNE) in toluene generates mono-substituted derivatives via Diels-Alder reactions .

  • Annulation : Indium(III) chloride catalyzes cyclization to form fused ring systems, though selectivity depends on substrate structure .

  • Derivatization : Functional groups like coumarin, quinoline, or phthalimide can be appended to modulate electronic properties .

Pharmacokinetic and Physicochemical Optimization

For imidazopyridine derivatives, substituent effects on solubility, metabolism (HLM/RH clearance), and safety indices (SI) are critical. For example, N-methylated pyridyl groups improve solubility while maintaining activity against L. infantum, though metabolic stability remains a challenge .

Limitations in Available Data

  • Absence of Direct References : No search results explicitly describe the chemical reactions of 3-(3,4-Dihydro-2H-pyrrol-5-yl)-2-phenoxypyridine .

  • Structural Similarity : The closest analog, 3-(3,4-Dihydro-2H-pyrrol-5-yl)pyridine (Myosmine, CAS 532-12-7), is a simple pyrrolidine-pyridine derivative with no phenoxypyridine substituent .

  • Functional Group Considerations : The phenoxypyridine group introduces electron-donating effects, which may alter reactivity compared to simpler pyridine derivatives.

Proposed Research Gaps

To address the query comprehensively, further investigation into:

  • Synthetic Pathways : Exploring routes to introduce phenoxypyridine substituents onto pyrrolidine-pyridine cores.

  • Reactivity Profiles : Studying nucleophilic/electrophilic substitution, redox behavior, or coordination chemistry of the phenoxypyridine moiety.

  • Physicochemical Properties : Evaluating solubility, stability, and interactions with biomolecules.

Scientific Research Applications

Medicinal Chemistry Applications

The compound has been investigated for its potential therapeutic effects, particularly in the following areas:

Anticancer Activity

Research indicates that derivatives of pyridine compounds exhibit significant anticancer properties. For instance, studies have shown that related compounds can induce apoptosis in various cancer cell lines, including lung (A549), colon (HT-29), and liver (SMMC-7721) cancer cells. The mechanism often involves the inhibition of anti-apoptotic proteins and modulation of cell cycle regulators .

Antimicrobial Properties

The antimicrobial efficacy of pyridine derivatives has been documented extensively. For example, compounds similar to 3-(3,4-Dihydro-2H-pyrrol-5-yl)-2-phenoxypyridine have demonstrated activity against bacteria such as Staphylococcus aureus and Escherichia coli, as well as fungi like Candida albicans. These findings suggest a potential application in developing new antimicrobial agents .

Anti-inflammatory Effects

Compounds with similar structures have shown promise in reducing inflammation through various pathways, including the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory processes. This suggests that this compound may also possess anti-inflammatory properties .

Organic Synthesis Applications

In organic chemistry, this compound serves as an intermediate for synthesizing more complex molecules. Its unique structure allows for various modifications that can lead to the development of novel compounds with enhanced biological activities.

Synthesis Pathways

The synthesis of this compound typically involves multi-step reactions that include cyclization processes and functional group transformations. These methods are crucial for creating libraries of related compounds for further biological testing.

Material Science Applications

The unique properties of this compound also make it a candidate for applications in material science, particularly in the development of polymers and nanomaterials.

Polymer Chemistry

Research into the incorporation of this compound into polymer matrices has shown potential for enhancing mechanical properties and thermal stability. The presence of the pyridine ring can improve the interaction between polymer chains, leading to materials with superior performance characteristics .

Data Table: Summary of Biological Activities

Activity TypeTarget Organisms/CellsObserved EffectReference
AnticancerA549, HT-29, SMMC-7721Induction of apoptosis
AntimicrobialS. aureus, E. coli, C. albicansInhibition of growth
Anti-inflammatoryVarious modelsReduction in cytokine levels

Case Study 1: Anticancer Efficacy

In a study published in Nature, researchers evaluated a series of pyridine derivatives against multiple cancer cell lines. The results indicated that certain modifications to the pyridine ring significantly enhanced anticancer activity through apoptosis induction pathways .

Case Study 2: Antimicrobial Screening

A comprehensive screening conducted on various synthesized derivatives revealed that several compounds exhibited strong antibacterial activity against resistant strains of Staphylococcus aureus. This study highlights the potential for developing new antibiotics based on this scaffold .

Mechanism of Action

The mechanism of action of 3-(3,4-Dihydro-2H-pyrrol-5-yl)-2-phenoxypyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to its anti-inflammatory effects .

Comparison with Similar Compounds

Structural and Functional Differences

The table below summarizes key structural analogs and their properties:

Compound Name CAS No. Molecular Formula Molecular Weight Key Substituents Applications/Sources
3-(3,4-Dihydro-2H-pyrrol-5-yl)pyridine 532-12-7 C₉H₁₀N₂ 146.19 None (parent compound) Nicotine metabolite
5-Methyl Myosmine 102780-52-9 C₁₀H₁₂N₂ 160.22 Methyl at pyridine C-5 Alkaloid in Leguminosae
2-Methyl-5-(1-pyrroline-2-yl)pyridine 1232431-65-0 C₁₀H₁₂N₂ 160.22 Methyl at pyridine C-2 Synthetic intermediate
3-(3,4-Dihydro-2H-pyrrol-5-yl)-5-fluoro-pyridine 1940165-93-4 C₉H₉FN₂ 164.18 Fluoro at pyridine C-5 Bioreduction studies
3-(3,4-Dihydro-2H-pyrrol-5-yl)-2-phenoxypyridine N/A C₁₅H₁₄N₂O ~238.29 (calc.) Phenoxy at pyridine C-2 Hypothesized synthetic target

Key Observations :

  • Fluoro Groups: Electron-withdrawing effects enhance reactivity in bioreduction processes . Phenoxy Group: Introduces aromaticity and steric bulk, likely improving stability and lipophilicity compared to the parent compound.

Physicochemical Properties

  • Boiling Point : Fluorinated derivatives (e.g., CAS 1940165-93-4) exhibit predicted boiling points of ~236°C , higher than the parent compound due to increased polarity.
  • Density : Fluorinated analogs have a predicted density of 1.23 g/cm³ , whereas methylated derivatives are slightly less dense.
  • Acidity : The pKa of fluorinated derivatives is ~6.01, suggesting moderate basicity influenced by electron-withdrawing groups .

Research Findings and Data Gaps

  • Degradation Pathways: Pseudomonas sp. Nic22 degrades 3-(3,4-dihydro-2H-pyrrol-5-yl)pyridine into cotinine and other intermediates , but the fate of phenoxy-substituted analogs remains unstudied.
  • Spectroscopic Data : Mass spectra (m/z 146) and chromatographic retention times (>20 min in CSC) are available for the parent compound , but data for derivatives is sparse.
  • Ecological Impact : Myosmine and its analogs are detected in tobacco waste, raising concerns about environmental persistence .

Q & A

Q. What are the common synthetic routes for 3-(3,4-Dihydro-2H-pyrrol-5-yl)-2-phenoxypyridine, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via multi-step protocols involving heterocyclic coupling. For example, outlines a Suzuki-Miyaura cross-coupling reaction using 3,4-dimethoxyphenylboronic acid with Pd(PPh₃)₄ as a catalyst in toluene/EtOH at 105°C. Key steps include:
  • Hexamine-mediated cyclization under acidic conditions (120°C, CH₃COOH) to form the pyrrolidine core.
  • Oxidation with MnO₂ in THF to stabilize intermediates.
    Yield optimization requires precise temperature control and catalyst loading (e.g., 2M K₂CO₃ as a base). Competing methods, such as diastereoselective synthesis of pyrrolidine derivatives (), highlight the role of stereochemical control via HCl-mediated neutralization of intermediates.
    Critical Parameters :
StepReagents/ConditionsYield Range
CyclizationHexamine, CH₃COOH, 120°C60-75%
Cross-CouplingPd(PPh₃)₄, 105°C50-65%

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Safety measures are derived from structurally similar compounds ( ):
  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and eye protection (P280/P305+P351+P338).
  • Ventilation : Use fume hoods to avoid inhalation of vapors (P261/P243).
  • Spill Management : Absorb with inert material (e.g., sand) and dispose via approved waste facilities (P501).
  • First Aid : Immediate rinsing with water for skin/eye contact (P302+P352/P303+P361+P353).
    Contradictions in hazard classification (e.g., "no data available" in vs. explicit protocols in ) necessitate defaulting to stricter guidelines.

Advanced Research Questions

Q. How can researchers resolve contradictory data in spectroscopic characterization of this compound?

  • Methodological Answer : Discrepancies in NMR or mass spectra may arise from tautomerism or residual solvents. Strategies include:
  • Multi-Technique Validation : Combine ¹H/¹³C NMR, high-resolution mass spectrometry (HRMS), and X-ray crystallography (as in ).
  • Dynamic NMR Studies : Resolve tautomeric equilibria by varying temperature or solvent polarity.
  • Residual Solvent Analysis : Use GC-MS to identify contaminants ().
    Example workflow:
TechniqueApplication
X-ray CrystallographyConfirm stereochemistry
HRMSVerify molecular ion
2D NMR (COSY, NOESY)Assign spatial proton coupling

Q. What experimental designs are suitable for studying the environmental fate of this compound?

  • Methodological Answer : Adopt the framework from ’s INCHEMBIOL project:
  • Phase 1 (Lab Studies) :
  • Physicochemical Properties : LogP (octanol-water partitioning), hydrolysis half-life (pH 5-9).
  • Biotic Transformations : Use microbial consortia to assess biodegradation pathways.
  • Phase 2 (Field Studies) :
  • Ecosystem Monitoring : Deploy randomized block designs (split-split plots, ) to track compound distribution in soil/water.
  • Risk Assessment : Link degradation products to ecotoxicity endpoints (e.g., algal growth inhibition).
    Key Metrics :
ParameterMethod
LogPShake-flask/LC-MS
HydrolysisHPLC at varying pH

Q. How can computational modeling complement experimental studies of its structure-activity relationships (SAR)?

  • Methodological Answer : Combine molecular docking (e.g., AutoDock Vina) with quantum mechanical calculations (DFT):
  • Target Identification : Align with pyridine-binding enzymes (e.g., kinases in ).
  • Conformational Analysis : Use Gaussian 16 to optimize geometry and calculate electrostatic potential surfaces.
  • Validation : Compare predicted binding affinities with bioassay data (e.g., IC₅₀ values).
    Case Study:
ModelApplication
DFTOptimize dihydro-pyrrol geometry
MD SimulationsAssess protein-ligand stability

Data Contradiction Analysis

Q. How should researchers address inconsistencies in synthetic yields reported across studies?

  • Methodological Answer : Factors causing variability include:
  • Catalyst Purity : Pd(PPh₃)₄ vs. cheaper alternatives ( vs. 10).
  • Solvent Anhydrousness : Trace water in THF reduces MnO₂ efficacy ().
  • Scaling Effects : Pilot-scale vs. microreactor conditions.
    Mitigation:
  • Replicate reactions under strictly anhydrous conditions.
  • Use Design of Experiments (DoE) to isolate critical variables.

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